molecular formula C15H14Cl2N2O B13742693 5(or 6)Chloro-2-(p-methoxybenzyl)benzimidazole hydrochloride CAS No. 102516-91-6

5(or 6)Chloro-2-(p-methoxybenzyl)benzimidazole hydrochloride

Cat. No.: B13742693
CAS No.: 102516-91-6
M. Wt: 309.2 g/mol
InChI Key: XFLDWKGVVJCVIH-UHFFFAOYSA-N
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Description

5(or 6)Chloro-2-(p-methoxybenzyl)benzimidazole hydrochloride is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, anticancer, antiviral, and antiparasitic activities . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(or 6)Chloro-2-(p-methoxybenzyl)benzimidazole hydrochloride typically involves the condensation of o-phenylenediamine with p-methoxybenzaldehyde in the presence of a chlorinating agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5(or 6)Chloro-2-(p-methoxybenzyl)benzimidazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5(or 6)Chloro-2-(p-methoxybenzyl)benzimidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its pharmacological effects. For example, it may inhibit DNA synthesis in cancer cells or disrupt the cell membrane of bacteria .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.

    5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.

    2-Methylbenzimidazole: Used in the synthesis of various pharmaceuticals.

Uniqueness

5(or 6)Chloro-2-(p-methoxybenzyl)benzimidazole hydrochloride stands out due to its unique combination of chloro and methoxy substituents, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

102516-91-6

Molecular Formula

C15H14Cl2N2O

Molecular Weight

309.2 g/mol

IUPAC Name

6-chloro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-3-ium;chloride

InChI

InChI=1S/C15H13ClN2O.ClH/c1-19-12-5-2-10(3-6-12)8-15-17-13-7-4-11(16)9-14(13)18-15;/h2-7,9H,8H2,1H3,(H,17,18);1H

InChI Key

XFLDWKGVVJCVIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=[NH+]C3=C(N2)C=C(C=C3)Cl.[Cl-]

Origin of Product

United States

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